molecular formula C20H14O3 B14684188 4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione CAS No. 25278-11-9

4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione

Katalognummer: B14684188
CAS-Nummer: 25278-11-9
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: SVWBIZXOKZMAHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula C20H16O3 It is a derivative of benzofuran and is characterized by the presence of two phenyl groups attached to the benzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride with a suitable reagent to induce cyclization and form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
  • 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-

Uniqueness

4,6-Diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

25278-11-9

Molekularformel

C20H14O3

Molekulargewicht

302.3 g/mol

IUPAC-Name

4,6-diphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C20H14O3/c21-19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,17-18H

InChI-Schlüssel

SVWBIZXOKZMAHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3C(C(=C2)C4=CC=CC=C4)C(=O)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.